molecular formula C21H17ClO3 B8404566 Benzyl 2-(benzyloxy)-4-chlorobenzoate

Benzyl 2-(benzyloxy)-4-chlorobenzoate

Cat. No. B8404566
M. Wt: 352.8 g/mol
InChI Key: ICEWFRHHJRERSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(benzyloxy)-4-chlorobenzoate is a useful research compound. Its molecular formula is C21H17ClO3 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(benzyloxy)-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(benzyloxy)-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 2-(benzyloxy)-4-chlorobenzoate

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

benzyl 4-chloro-2-phenylmethoxybenzoate

InChI

InChI=1S/C21H17ClO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI Key

ICEWFRHHJRERSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-chloro-2-hydroxybenzoic acid (10.0 g, 57.9 mmol) and K2CO3 (20.8 g, 151 mmol) in DMF (115 mL) is added benzyl bromide (14.5 mL, 122 mmol) and the mixture is stirred at 85° C. for 7 h. The mixture is allowed to cool to RT and is partitioned between EtOAc and 1N HCl. The organic phase is washed with 1N HCl and brine then is dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound which is used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
20.8 g
Type
reactant
Reaction Step One
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Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7.0 g (40.6 mmol) 2-hydroxy-4-chlorobenzoic acid in 150 ml of dry DMF was added 16.8 g (122 mmol) of K2CO3 followed by the dropwise addition of 15.2 g (89.2 mmol) of benzyl bromide. The reaction mixture was warmed to 50° C. and stirred overnight. After 16h, the reaction mixture was diluted with Et2O and H2O and the layers were separated. The aqueous layer was extracted with Et2O (2×) and the combined organic layers were successively washed with 1N HCl (3×100 ml), saturated NaHCO3 solution (2×50 ml) and brine (1×50 ml). The solution was dried over anhydrous MgSO4 and concentrated to give 2-benzyloxy-4-chlorobenzoic acid, benzyl ester as a pale yellow solid which was used without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
16h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

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